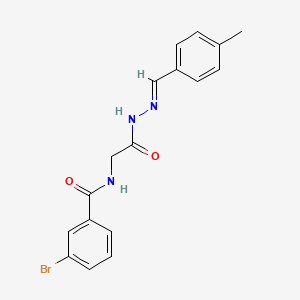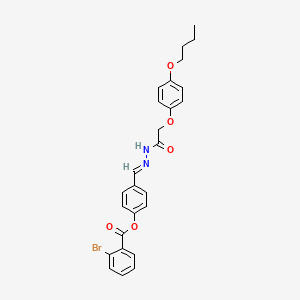
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C26H25BrN2O5 This compound is known for its unique structure, which includes a butoxyphenoxy group, a carbohydrazonoyl group, and a bromobenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-butoxyphenol with acetic anhydride to form 4-butoxyphenyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 4-butoxyphenyl hydrazine. The next step involves the reaction of 4-butoxyphenyl hydrazine with 2-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its butoxyphenoxy group provides hydrophobic characteristics, while the bromobenzoate group allows for further functionalization through substitution reactions. This makes it a versatile compound for various research applications.
Propiedades
Número CAS |
765298-62-2 |
|---|---|
Fórmula molecular |
C26H25BrN2O5 |
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H25BrN2O5/c1-2-3-16-32-20-12-14-21(15-13-20)33-18-25(30)29-28-17-19-8-10-22(11-9-19)34-26(31)23-6-4-5-7-24(23)27/h4-15,17H,2-3,16,18H2,1H3,(H,29,30)/b28-17+ |
Clave InChI |
ZETQVSHMSQIEJM-OGLMXYFKSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012562.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12012564.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012565.png)

![4-[(4-Aminophenyl)methyl]-O-toluidine](/img/structure/B12012580.png)
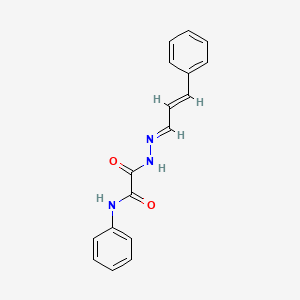
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12012595.png)
![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12012605.png)
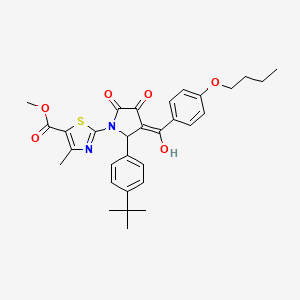
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012619.png)
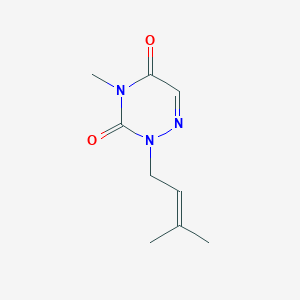
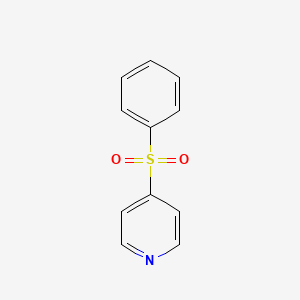
![(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12012630.png)
